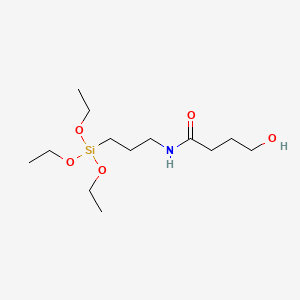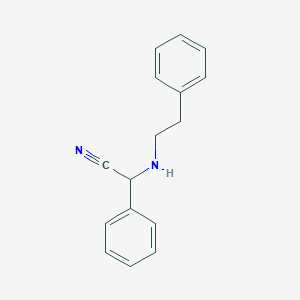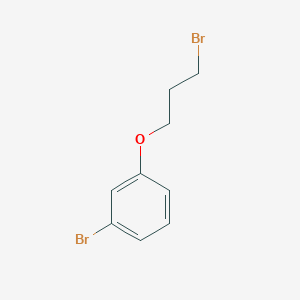![molecular formula C12H8N2OS B3106052 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 156424-60-1](/img/structure/B3106052.png)
7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a class of compounds that have been found to exhibit various types of pharmacological activity .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been reported in the literature. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” includes a thieno[3,2-d]pyrimidin-4-one core with a phenyl group at the 7-position .Scientific Research Applications
Antitumor Activity
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been extensively studied for their antitumor properties. For instance, a study by Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds showed comparable activity to the well-known anticancer drug doxorubicin (Hafez & El-Gazzar, 2017).
Synthesis of Antitumor Drug Intermediates
Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of many antitumor drugs, especially small molecular inhibitors of anti-tumor agents. This illustrates the role of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in the pharmaceutical industry for cancer treatment (Gan et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound also exhibits antimicrobial activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known to inhibit the activity ofh-NTPdase1 and h-NTPdase2 , enzymes that play a crucial role in the life cycle of Mycobacteria . By inhibiting these enzymes, the compound disrupts the bacteria’s normal functions, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of h-NTPdases. These enzymes are involved in the hydrolysis of nucleoside triphosphates, which are essential for various biological processes, including DNA replication, signal transduction, and energy metabolism .
Pharmacokinetics
The compound’s potent antimycobacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target bacteria effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes this compound a potential candidate for the development of new antitubercular agents .
Biochemical Analysis
Biochemical Properties
It has been found that similar thieno[3,2-d]pyrimidin-4-amine derivatives selectively inhibit the activity of h-NTPdase1 . This suggests that 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one might interact with certain enzymes and proteins, affecting biochemical reactions.
Cellular Effects
Related compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis . This suggests that this compound might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit h-NTPdase1 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTXUMTNSNMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)



![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)



![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
